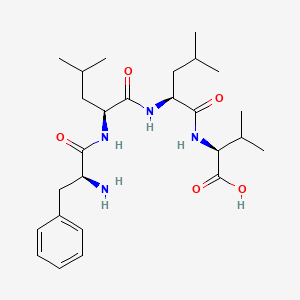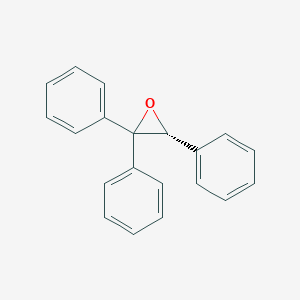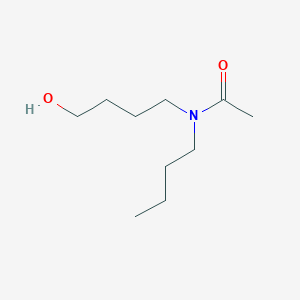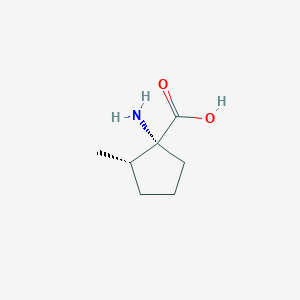![molecular formula C4HN3O2S B12565606 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione](/img/structure/B12565606.png)
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its fused pyrazole and thiazole rings, which contribute to its unique chemical properties and potential biological activities. The structure of this compound makes it a promising candidate for various scientific research applications, particularly in the development of new therapeutic agents.
Vorbereitungsmethoden
The synthesis of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione typically involves the annulation of the pyrazole ring to the thiazole ring. This can be achieved through various synthetic routes, including the reaction of pyrazole derivatives with thiazole precursors under specific reaction conditions. One common method involves the use of cyclization reactions, where the pyrazole and thiazole rings are formed simultaneously through the condensation of appropriate starting materials .
Industrial production methods for this compound are less commonly reported in the literature, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out using common reagents and under specific conditions to achieve the desired transformations.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups on the pyrazole or thiazole rings with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the core structure .
Wissenschaftliche Forschungsanwendungen
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent, due to its ability to inhibit key enzymes involved in cancer cell proliferation.
Industry: In industrial settings, this compound is used in the development of new materials and as a precursor for the synthesis of various functionalized compounds.
Wirkmechanismus
The mechanism of action of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of enzymes such as topoisomerase II alpha, which is involved in DNA replication and cell division. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and induce apoptosis .
Additionally, this compound has been shown to interfere with the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and development. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds share similar structural features, including fused pyrazole rings, but differ in the nature of the additional heterocyclic rings.
Pyrazolo[3,4-d]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring and are known for their potential as CDK2 inhibitors, which are important targets in cancer therapy.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds feature a triazole ring fused to the pyrazole and pyrimidine rings and have shown significant cytotoxic activities against various cancer cell lines.
The uniqueness of this compound lies in its specific combination of pyrazole and thiazole rings, which imparts distinct chemical and biological properties. This compound’s ability to inhibit multiple molecular targets and pathways makes it a valuable candidate for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C4HN3O2S |
|---|---|
Molekulargewicht |
155.14 g/mol |
IUPAC-Name |
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione |
InChI |
InChI=1S/C4HN3O2S/c8-3-1-2(6-7-3)5-4(9)10-1/h(H,5,9) |
InChI-Schlüssel |
MMEMLVYMQROPCC-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(NC(=O)S1)N=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[1-(Benzyloxy)prop-2-en-1-yl]bicyclo[2.2.1]heptan-2-one](/img/structure/B12565558.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one](/img/structure/B12565559.png)


![9-[(3-Methylbut-2-en-1-yl)oxy]-2H,6H-[1,3]dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B12565567.png)
![Magnesium, bromo[1-(triphenylmethyl)-1H-imidazol-4-yl]-](/img/structure/B12565571.png)
![1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl-1H-pyrrole-2,5-dione](/img/structure/B12565572.png)


![(Cyclopent-1-en-1-yl)[dimethyl(phenyl)silyl]methanone](/img/structure/B12565584.png)
![4-Methyl-2-[(propan-2-yl)phosphanyl]phenol](/img/structure/B12565585.png)
![6-Propan-2-yl-3-pyridin-3-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12565589.png)
